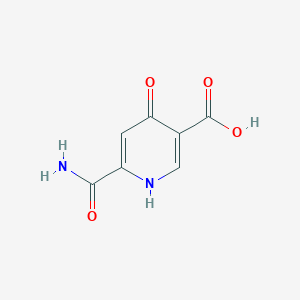
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly due to its presence in various pharmaceuticals and drugs. The 1,4-dihydropyridine framework is a versatile structure that imparts useful therapeutic properties to a wide range of compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and environmental friendliness. For instance, the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed to prepare derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yielding and scalable methods. One such method includes the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a crucial component in the development of drugs for treating conditions such as hypertension, diabetes, and HIV
Industry: The compound is used in the production of agrochemicals and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of certain enzymes, such as α-amylase, which plays a role in carbohydrate metabolism. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates .
Comparaison Avec Des Composés Similaires
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 6-Hydroxy-3-pyridinecarboxylic acid
Comparison: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher inhibitory activity against certain enzymes and has broader applications in medicinal chemistry .
Propriétés
Numéro CAS |
87762-46-7 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
6-carbamoyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-6(11)4-1-5(10)3(2-9-4)7(12)13/h1-2H,(H2,8,11)(H,9,10)(H,12,13) |
Clé InChI |
ZMFCHQODBHYZTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C(C1=O)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


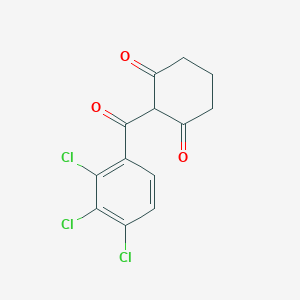
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)

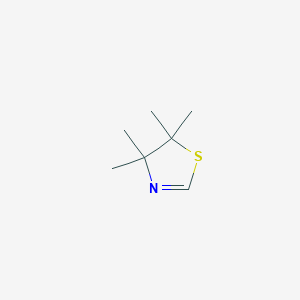
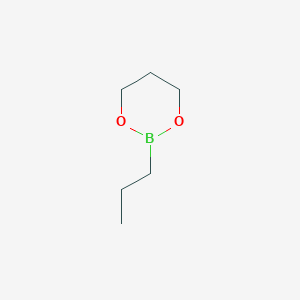
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

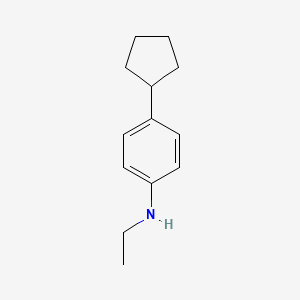
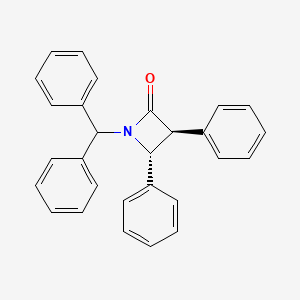
![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
